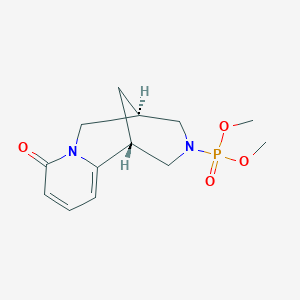
Cytaphat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cytisin amidophosphate involves the reaction of cytisine with dimethyl phosphorochloridate under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Cytisin amidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphor-derivatives, while reduction can produce reduced forms of cytisin amidophosphate .
Scientific Research Applications
Cytisin amidophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of phosphor-derivatives of alkaloids.
Biology: The compound’s antioxidant properties make it a valuable tool in studying oxidative stress and its effects on biological systems.
Medicine: Cytisin amidophosphate has shown potential in the treatment of liver diseases, particularly hepatitis, due to its hepatoprotective properties
Mechanism of Action
The mechanism of action of cytisin amidophosphate involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Membrane Stabilization: It stabilizes cell membranes by interacting with phospholipids, enhancing cell integrity and function.
Cholagogic Effect: Cytisin amidophosphate promotes bile flow, aiding in the detoxification processes of the liver
Comparison with Similar Compounds
Cytisin amidophosphate can be compared with other similar compounds, such as:
Bicyclol: Another hepatoprotective agent with antioxidant properties.
Calmangafodipir: A compound used for its antioxidant and cytoprotective effects.
Magnesium isoglycyrrhizinate: Known for its hepatoprotective and anti-inflammatory properties
Uniqueness: Cytisin amidophosphate stands out due to its combined antioxidant, membrane stabilizing, and cholagogic properties, making it a versatile compound for therapeutic applications .
Properties
CAS No. |
144174-68-5 |
|---|---|
Molecular Formula |
C13H19N2O4P |
Molecular Weight |
298.27 g/mol |
IUPAC Name |
(1R,9R)-11-dimethoxyphosphoryl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C13H19N2O4P/c1-18-20(17,19-2)14-7-10-6-11(9-14)12-4-3-5-13(16)15(12)8-10/h3-5,10-11H,6-9H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
SYGMWTYNSJGEGC-WDEREUQCSA-N |
Isomeric SMILES |
COP(=O)(N1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2)OC |
Canonical SMILES |
COP(=O)(N1CC2CC(C1)C3=CC=CC(=O)N3C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


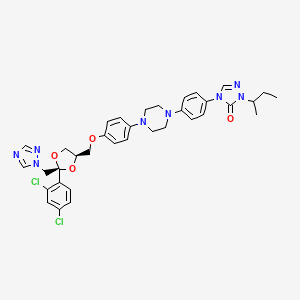
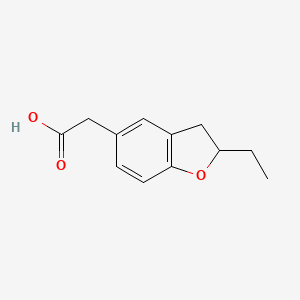
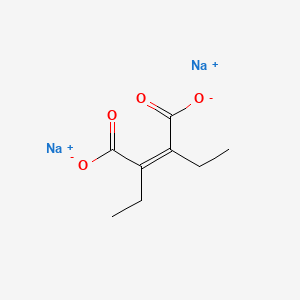
![4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10825933.png)

![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)
![N-[4-[2-hydroxy-3-[methyl(quinolin-2-ylmethyl)amino]propoxy]phenyl]methanesulfonamide](/img/structure/B10825953.png)
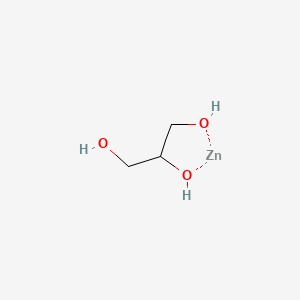
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825979.png)
![2-[(2r)-Butan-2-Yl]-4-{4-[4-(4-{[(2r,4s)-2-(2,4-Dichlorophenyl)-2-(1h-1,2,4-Triazol-1-Ylmethyl)-1,3-Dioxolan-4-Yl]methoxy}phenyl)piperazin-1-Yl]phenyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B10825984.png)
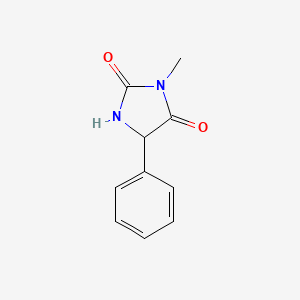
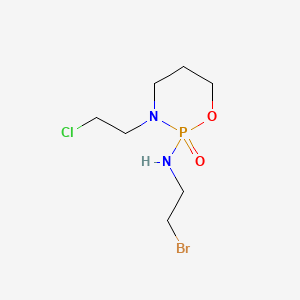
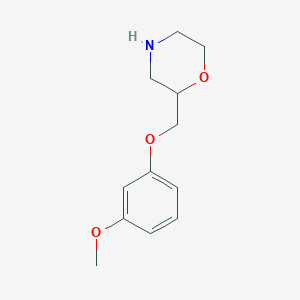
![[(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B10826016.png)
